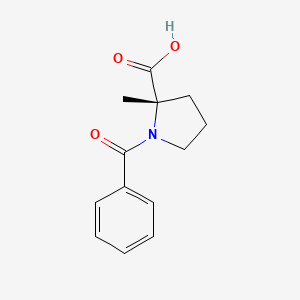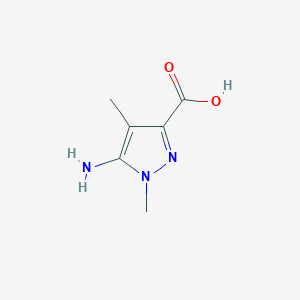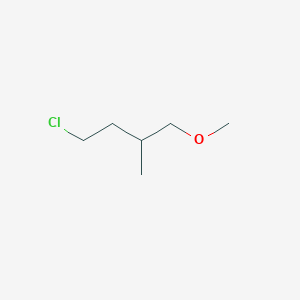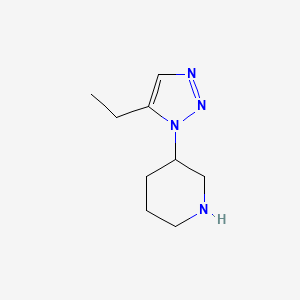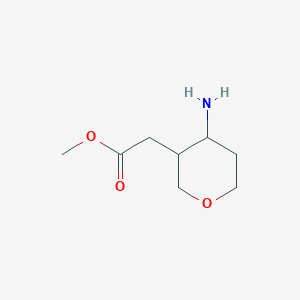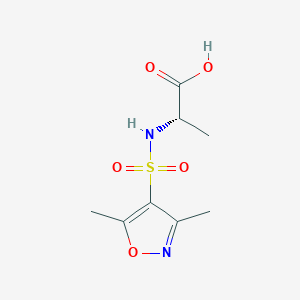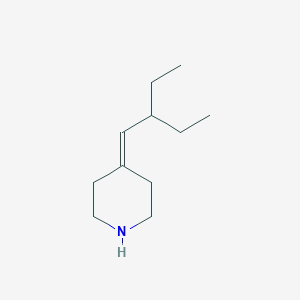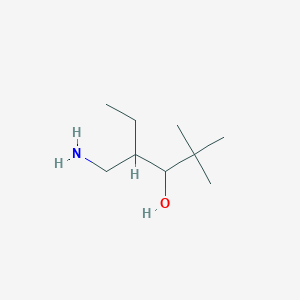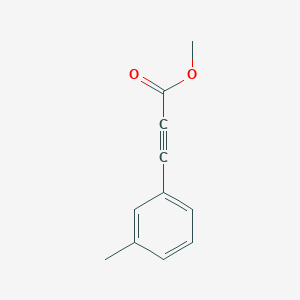
Methyl 3-(m-tolyl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(m-tolyl)propiolate: is an organic compound with the molecular formula C11H10O2. It is a derivative of propiolic acid and is characterized by the presence of a methyl ester group and a tolyl group. This compound is commonly used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-(m-tolyl)propiolate can be synthesized through various methods. One common approach involves the esterification of 3-(m-tolyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: Methyl 3-(m-tolyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(m-tolyl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of methyl 3-(m-tolyl)propiolate involves its reactivity towards various nucleophiles and electrophiles. The compound’s alkyne group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in many synthetic transformations, where the compound acts as an intermediate or a starting material.
類似化合物との比較
Methyl propiolate: Similar in structure but lacks the tolyl group, making it less versatile in certain synthetic applications.
Ethyl 3-(m-tolyl)propiolate: Similar but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
3-(m-Tolyl)propiolic acid: The acid form of the compound, which can be used as a precursor in the synthesis of methyl 3-(m-tolyl)propiolate.
Uniqueness: this compound is unique due to the presence of both the methyl ester and tolyl groups, which confer specific reactivity and properties. This makes it a valuable compound in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.
特性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
methyl 3-(3-methylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H10O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-5,8H,1-2H3 |
InChIキー |
FJOVMUQPTSXEIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C#CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
